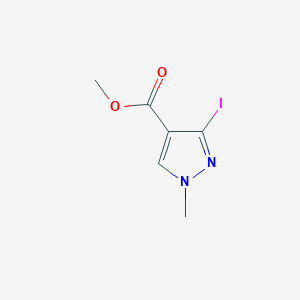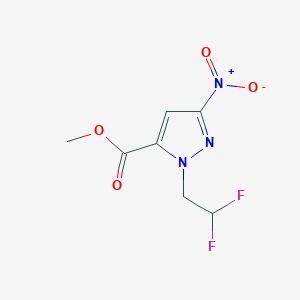
methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrazole ring substituted with a nitro group, a difluoroethyl group, and a carboxylate ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a pyrazole derivative followed by the introduction of the difluoroethyl group through a nucleophilic substitution reaction. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The difluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another difluoroethyl-containing compound with different functional groups.
Ethyl bromodifluoroacetate: Contains a difluoroethyl group and is used in similar synthetic applications.
Uniqueness
Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate is unique due to its combination of a pyrazole ring, nitro group, and difluoroethyl group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H7F2N3O4 |
|---|---|
Molecular Weight |
235.14 g/mol |
IUPAC Name |
methyl 2-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C7H7F2N3O4/c1-16-7(13)4-2-6(12(14)15)10-11(4)3-5(8)9/h2,5H,3H2,1H3 |
InChI Key |
HWWOENCSXPESAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N'-{(1E,2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}benzohydrazide](/img/structure/B10904738.png)
![4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10904745.png)

![4-(4-Chlorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B10904757.png)
![3,3-dimethyl-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10904759.png)
![4-(2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}ethyl)-N-phenylpiperazine-1-carbothioamide](/img/structure/B10904779.png)
![3-iodo-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10904782.png)
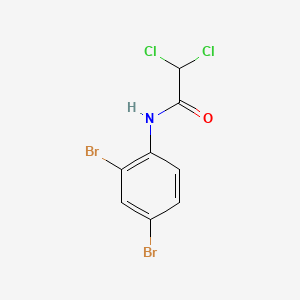
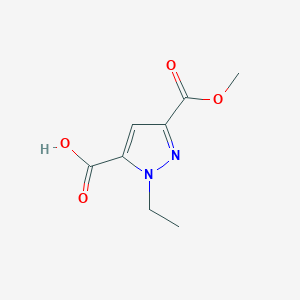
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10904796.png)
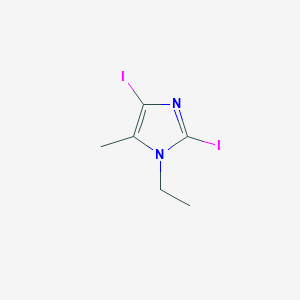
![N'-[(1Z,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-4-methylbenzohydrazide](/img/structure/B10904804.png)
![Methyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate](/img/structure/B10904809.png)
